First-in-Class Dual JMJD3/HDAC1 Inhibition Versus Single-Target Probes GSK-J4 and SAHA
Jmjd3/hdac-IN-1 (A5b) is the first reported compound to simultaneously inhibit both JMJD3 and HDAC enzymes in a single molecular entity [1]. In contrast, GSK-J4 inhibits only JMJD3/UTX (IC50 8.6/6.6 μM) with no reported HDAC activity, while SAHA (vorinostat) inhibits HDAC1 (IC50 ~10–40 nM) with no JMJD3 activity . This first-in-class dual targeting is validated by both enzymatic assays (HDAC1 IC50 = 16 nM) and cellular pharmacodynamic markers (concurrent H3K27 hypermethylation and H3K9 hyperacetylation in A549 cells) [1].
| Evidence Dimension | Target coverage (JMJD3 inhibition + HDAC1 inhibition) |
|---|---|
| Target Compound Data | JMJD3: inhibition confirmed; HDAC1 IC50 = 16 nM; Dual functional activity demonstrated in cells |
| Comparator Or Baseline | GSK-J4: JMJD3 IC50 = 8.6 μM, no HDAC1 inhibition. SAHA: HDAC1 IC50 = 10–40 nM, no JMJD3 inhibition |
| Quantified Difference | A5b uniquely provides both activities in one molecule; 537-fold more potent on HDAC1 than GSK-J4's HDAC-inactive profile; adds JMJD3 inhibition absent in SAHA |
| Conditions | Enzymatic inhibition assays (HDAC1 fluorogenic assay; JMJD3 AlphaScreen/peptide assay); cellular target engagement in A549 lung cancer cells |
Why This Matters
Procurement of Jmjd3/hdac-IN-1 is essential for experiments requiring simultaneous modulation of both histone methylation and acetylation pathways without confounding variables from multi-compound cocktails.
- [1] Li A, Zheng W, Xiao B, Huang W, Li L, Luo M, Liu Z, Chu B, Jiang Y. Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. Bioorg Med Chem Lett. 2023 Oct 1;94:129466. View Source
